molecular formula C7H5N9 B8646810 2,4-bis(2H-tetrazol-5-yl)pyridine CAS No. 143835-95-4

2,4-bis(2H-tetrazol-5-yl)pyridine

Cat. No.: B8646810
CAS No.: 143835-95-4
M. Wt: 215.18 g/mol
InChI Key: VGLDXXCENJFTCG-UHFFFAOYSA-N
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Description

Contextual Significance of Polytetrazolylpyridines in Contemporary Chemistry

Polytetrazolylpyridines, a class of compounds characterized by a pyridine (B92270) core bearing multiple tetrazole substituents, hold a significant position in several areas of contemporary chemistry. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key functional group. It is recognized as a bioisostere of the carboxylic acid group, making it a valuable component in medicinal chemistry for designing molecules with specific biological activities. researchgate.net

Beyond biological applications, the high nitrogen content and inherent stability of the tetrazole ring make these compounds and their derivatives compelling candidates for the development of advanced energetic materials. nih.govresearchgate.net Researchers actively investigate such molecules to create next-generation materials that offer high performance, significant energy release, and improved safety profiles compared to traditional explosives. nih.govresearchgate.net

Furthermore, the nitrogen atoms within both the pyridine and tetrazole rings act as excellent coordination sites for metal ions. This has led to the extensive use of polytetrazolylpyridines as ligands in coordination chemistry. researchgate.netnih.gov The self-assembly of these ligands with various metal centers produces coordination polymers and metal-organic frameworks (MOFs) with novel topologies and potentially useful properties, including luminescence and catalysis. researchgate.netrsc.orgrsc.org The specific arrangement of the tetrazole groups on the pyridine scaffold dictates the geometry of metal coordination, allowing chemists to design complex supramolecular structures. mdpi.comnih.gov

Rationale for Academic Investigation of 2,4-bis(2H-tetrazol-5-yl)pyridine

The specific substitution pattern of this compound provides a distinct rationale for its focused academic investigation. Unlike the more symmetrically substituted 2,6-isomer, the 2,4-arrangement presents an asymmetric distribution of its coordinating groups. This asymmetry is of fundamental interest in coordination chemistry, as it can lead to the formation of coordination polymers with lower symmetry and potentially unique network structures not achievable with symmetric ligands. researchgate.net

The primary motivations for studying this compound include:

Novel Ligand Design: Its structure offers a unique bite angle and spatial arrangement of donor atoms for chelation, providing a new tool for constructing bespoke metal-organic materials. nih.govmdpi.com

Energetic Material Potential: With a molecular formula of C₇H₅N₉, the compound has an exceptionally high nitrogen content (64.4% by mass). This characteristic suggests significant stored energy, making it a target for synthesis and characterization as a potential high-density energetic material. nih.gov

Fundamental Structural Chemistry: The synthesis and characterization of this molecule contribute to the fundamental understanding of structure-property relationships in nitrogen-rich heterocyclic systems. Elucidating its crystal structure and spectroscopic properties provides valuable data for computational modeling and the prediction of properties for related compounds.

Scope and Research Objectives for this compound

The academic study of this compound encompasses several clear research objectives. These goals are designed to systematically uncover the synthesis, structure, and properties of the compound.

Key Research Objectives:

Synthesis and Optimization: To establish a viable and efficient synthetic pathway. A common method for creating such structures is the [2+3] cycloaddition reaction between a dicyanopyridine (pyridine-2,4-dicarbonitrile) and an azide (B81097) source, such as sodium azide. researchgate.net Optimizing reaction conditions to maximize yield and purity is a primary goal.

Structural and Spectroscopic Characterization: To thoroughly characterize the molecule using a suite of analytical techniques. This includes nuclear magnetic resonance (¹H, ¹³C NMR) and infrared (IR) spectroscopy to confirm the molecular structure, as well as single-crystal X-ray diffraction to determine its precise three-dimensional arrangement in the solid state. nih.govmdpi.com

Investigation of Coordination Chemistry: To explore the compound's behavior as a ligand with a range of d-block metal ions. This involves synthesizing metal complexes and characterizing their structures to understand the coordination modes (e.g., chelating, bridging) the ligand can adopt. researchgate.netrsc.org

Evaluation of Physicochemical Properties: To measure key physical and chemical properties. For energetic material applications, this includes determining its thermal stability via techniques like Differential Scanning Calorimetry (DSC), measuring its density, and calculating its detonation performance using established computational methods. nih.govnih.gov

The pursuit of these objectives will provide a comprehensive scientific profile of this compound, clarifying its potential and paving the way for its application in advanced materials.

Research Findings and Data

While specific experimental data for this compound is not extensively published, its properties can be predicted based on established chemical principles and data from analogous compounds. The following tables outline the calculated physicochemical properties and the expected characterization data that would be the target of academic investigation.

Table 1: Physicochemical Properties of this compound

This interactive table summarizes the calculated and anticipated physical properties of the title compound.

PropertyValueSource
Molecular FormulaC₇H₅N₉Calculated
Molecular Weight243.20 g/mol Calculated
Nitrogen Content64.4%Calculated
DensityTarget for experimental determination-
Melting PointTarget for experimental determination-
Thermal DecompositionTarget for experimental determination (DSC) nih.gov

Table 2: Expected Spectroscopic Data for Characterization

This table outlines the types of signals and absorptions expected from spectroscopic analysis, based on the known ranges for pyridine and tetrazole functional groups. mdpi.com

TechniqueRegionExpected Signal/Absorption
¹H NMR~8.0-9.5 ppmSignals corresponding to the three protons on the pyridine ring.
¹H NMR~15-17 ppmA broad signal for the acidic N-H protons on the tetrazole rings (if not exchanged).
¹³C NMR~120-160 ppmSignals for the carbon atoms of the pyridine and tetrazole rings.
IR Spectroscopy~3000-3100 cm⁻¹C-H stretching (aromatic).
IR Spectroscopy~2500-3000 cm⁻¹N-H stretching (broad).
IR Spectroscopy~1400-1600 cm⁻¹C=N and C=C ring stretching vibrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143835-95-4

Molecular Formula

C7H5N9

Molecular Weight

215.18 g/mol

IUPAC Name

2,4-bis(2H-tetrazol-5-yl)pyridine

InChI

InChI=1S/C7H5N9/c1-2-8-5(7-11-15-16-12-7)3-4(1)6-9-13-14-10-6/h1-3H,(H,9,10,13,14)(H,11,12,15,16)

InChI Key

VGLDXXCENJFTCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NNN=N2)C3=NNN=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Bis 2h Tetrazol 5 Yl Pyridine

Precursor Synthesis and Derivatization Routes to Polytetrazolylpyridines

The synthesis of polytetrazolylpyridines typically begins with a pyridine (B92270) precursor bearing nitrile functionalities. For 2,4-bis(2H-tetrazol-5-yl)pyridine, the key starting material is 2,4-dicyanopyridine. This precursor is then subjected to reactions that convert the nitrile groups into tetrazole rings.

Derivatization of the pyridine ring can occur before or after the formation of the tetrazole rings. Pre-functionalization of the pyridine core allows for the introduction of various substituents that can modulate the electronic and steric properties of the final polytetrazolylpyridine ligand. Post-synthetic modification of the tetrazole-containing pyridine is also a viable strategy for further derivatization.

Cycloaddition Reactions for Tetrazole Ring Formation

The most common and direct method for forming the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). acs.orgnih.govacs.org This reaction is a cornerstone in the synthesis of this compound and other related compounds.

Nitrile-Azide Cycloadditions in this compound Synthesis

In the synthesis of this compound, 2,4-dicyanopyridine is treated with an azide source, typically sodium azide (NaN₃), often in the presence of a Lewis acid or a Brønsted acid catalyst. youtube.com The reaction converts both nitrile groups into 5-substituted tetrazole rings. The choice of solvent and reaction conditions can influence the reaction rate and yield. Common solvents include dimethylformamide (DMF). youtube.com The reaction often requires heating to proceed at a reasonable rate. acs.org

The use of catalysts, such as zinc(II) salts, has been shown to facilitate the cycloaddition reaction. nih.gov Metal-catalyzed approaches, including the use of cobalt(II) complexes, have also been developed to promote the synthesis of 5-substituted 1H-tetrazoles under milder conditions. nih.govacs.org These catalytic systems can enhance the efficiency and substrate scope of the nitrile-azide cycloaddition.

Mechanistic Investigations of Cycloaddition Pathways

The mechanism of the nitrile-azide cycloaddition has been a subject of detailed investigation. acs.orgacs.org For the reaction between an azide salt and a nitrile to form a 1H-tetrazole, the mechanism is considered more complex than a simple concerted [2+3] cycloaddition. acs.org

Computational studies using density functional theory (DFT) have suggested a stepwise pathway involving the activation of the nitrile. acs.org This activation can be facilitated by a Lewis or Brønsted acid, which coordinates to the nitrile nitrogen, making it more electrophilic. youtube.com The azide anion then attacks the activated nitrile to form an intermediate that subsequently cyclizes to the tetrazole ring. youtube.com

In metal-catalyzed systems, the mechanism is proposed to involve the initial coordination of either the azide or the nitrile to the metal center. nih.govacs.org For instance, studies on a cobalt(II) catalyzed reaction have shown the intermediacy of a cobalt(II) diazido complex, which then participates in the cycloaddition. nih.govacs.org The coordination of the azide to the metal center can enhance its reactivity towards the nitrile.

Functionalization and Derivatization Strategies for this compound Ligands

Once this compound is synthesized, it can be further functionalized to tailor its properties for specific applications. The tetrazole rings themselves offer sites for derivatization. For example, the acidic proton on the tetrazole ring can be replaced with various organic or inorganic groups.

Alkylation or arylation of the tetrazole nitrogen atoms can be achieved to modify the ligand's solubility and coordination properties. Additionally, functional groups on the pyridine ring, if introduced during the precursor synthesis, can be subjected to further chemical transformations. These strategies allow for the creation of a diverse library of polytetrazolylpyridine ligands with tunable electronic and steric characteristics. For instance, the introduction of bromo-substituents on the pyridine ring, as seen in 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, provides a handle for further cross-coupling reactions. bldpharm.com

Optimization of Reaction Conditions and Scalability Considerations in this compound Synthesis

Optimizing the reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. The use of efficient catalysts, such as novel magnetic nanocatalysts, can lead to excellent product yields in shorter reaction times under mild conditions. rsc.org

Table of Reaction Conditions for Tetrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium ChlorideDMFHeatingSeveral22 (crude) youtube.com
Cobalt(II) complexMethanolReflux-Near quantitative nih.govacs.org
Co–Ni/Fe₃O₄@MMSHS--8-44 minup to 98 rsc.org
Zinc(II) salts---- nih.gov

Coordination Chemistry and Metal Ligand Interactions of 2,4 Bis 2h Tetrazol 5 Yl Pyridine

Ligand Design Principles and Multidentate Coordination of Tetrazolylpyridines

The design of polydentate ligands, which can bind to a metal center through multiple donor atoms, is a cornerstone of modern coordination chemistry. Tetrazolylpyridines are a class of ligands that have garnered significant interest due to their versatile coordination behavior.

The compound 2,4-bis(2H-tetrazol-5-yl)pyridine features a pyridine (B92270) ring substituted with two tetrazole groups. This arrangement provides multiple nitrogen atoms that can act as donor sites for metal coordination. The pyridine nitrogen and the nitrogen atoms of the two tetrazole rings can all potentially bind to a metal ion. chemimpex.com This multidentate character allows for the formation of stable chelate rings and complex three-dimensional structures. researchgate.netrsc.org The specific nitrogen atoms involved in coordination can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species. researchgate.net

Tetrazole-containing compounds can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. wuxibiology.com In the case of this compound, the hydrogen atom on the tetrazole ring can migrate between different nitrogen atoms. This tautomerism can significantly influence the coordination mode of the ligand. nih.gov The specific tautomeric form present can dictate which nitrogen atoms are available and sterically favored for coordination with a metal center. nih.govnih.gov The interplay between tautomerism and coordination can lead to the formation of different isomers of metal complexes with distinct structural and electronic properties.

Formation of Metal Complexes with Various Metal Centers

The rich coordination chemistry of this compound and related tetrazolylpyridines allows for the formation of complexes with a wide range of metal ions.

A variety of transition metal complexes have been synthesized using tetrazolylpyridine ligands. rsc.orgdocumentsdelivered.com These complexes often exhibit interesting structural diversity, forming discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.org For instance, copper(II) and manganese(II) have been shown to form both mononuclear and heterobimetallic complexes with a substituted 2-(2-pyridyl)-2H-tetrazole ligand. nih.gov The coordination environment around the metal center in these complexes can vary, leading to different geometries such as distorted square pyramidal or trigonal bipyramidal. nih.gov

Table 1: Examples of Transition Metal Complexes with Tetrazolylpyridine Ligands

Metal IonLigandComplex FormulaObserved Geometry
Copper(II)2-tert-butyl-5-(2-pyridyl)-2H-tetrazole[CuL2Cl2]Chelating
Copper(II)2-tert-butyl-5-(2-pyridyl)-2H-tetrazole[CuL2(SCN)2]Chelating
Copper(II)2-tert-butyl-5-(2-pyridyl)-2H-tetrazoleCuL2(H2O)2Chelating
Copper(II)/Manganese(II)2-tert-butyl-5-(2-pyridyl)-2H-tetrazole[Cu2MnL2(OAc)6]Trinuclear, linear Cu-Mn-Cu
Zinc(II)3-((1H-tetrazol-5-yl)methyl)pyridine[Zn(3TMP)Cl]3D framework with helical chains
Cadmium(II)3-((1H-tetrazol-5-yl)methyl)pyridine[Cd3(3TMP)4(N3)2]·0.38H2O3D framework with trinuclear units

Data compiled from various research findings. nih.govrsc.org

The coordination chemistry of tetrazolylpyridines also extends to the f-block elements, namely the lanthanides and actinides. nih.gov These larger ions have different coordination preferences compared to transition metals, often favoring higher coordination numbers. Tetradentate nitrogen ligands, including those with pyridine and triazole or tetrazole moieties, have been investigated for their ability to selectively bind and separate trivalent actinides from lanthanides. nih.govdatapdf.com The design of these ligands is crucial for applications in nuclear fuel reprocessing. datapdf.com The subtle differences in the electronic and steric properties of the ligands can lead to significant differences in the stability and selectivity of the resulting lanthanide and actinide complexes. nih.gov

Coordination Modes and Geometries in this compound Complexes

The versatility of this compound as a ligand is evident in the variety of coordination modes and geometries observed in its metal complexes. nih.gov The ligand can act as a bidentate, tridentate, or even higher polydentate ligand, bridging multiple metal centers to form extended structures. scispace.comnih.gov

The coordination geometry around the metal ion is influenced by several factors, including the coordination number, the nature of the metal ion, and the steric and electronic properties of the ligand and any co-ligands present. nih.gov Common geometries for transition metal complexes include tetrahedral, square planar, square pyramidal, and octahedral. nih.govnih.govresearchgate.net In some cases, distorted geometries between these ideals are observed. nih.gov For example, copper(II) complexes with polydentate N-donor ligands can exhibit geometries ranging from square-pyramidal to trigonal-bipyramidal. scispace.comresearchgate.net The specific coordination mode adopted by the this compound ligand plays a critical role in determining the final three-dimensional structure and properties of the resulting metal-organic framework.

Table 2: Coordination Details of Selected Metal Complexes

ComplexMetal IonCoordination NumberGeometryReference
[Ni(C16H10ClN6)2]·2CH3OHNickel(II)6Pseudooctahedral nih.gov
[Cu(L1)(NCS)2]Copper(II)5Distorted Square Bipyramidal nih.gov
[Cu(isp3tren)(N3)]ClO4Copper(II)5Distorted Trigonal Bipyramidal nih.gov
(C6H6N5)2[ZnCl4]Zinc(II)4Distorted Tetrahedral nih.gov

Solution-Phase Coordination Equilibria and Stoichiometry of this compound Complexes

Currently, there is a notable absence of detailed research findings in publicly accessible scientific literature specifically investigating the solution-phase coordination equilibria and stoichiometry of complexes formed with the ligand this compound. While the synthesis and solid-state characterization of various tetrazole-containing ligands and their metal complexes have been reported, comprehensive studies involving techniques such as potentiometric or spectrophotometric titrations to determine stability constants, formation constants, and precise stoichiometries in solution for this particular bifunctional pyridine-tetrazole ligand are not available.

The coordination chemistry of related, but structurally distinct, monotetrazolylpyridine or bis(tetrazolyl)alkane ligands has been explored, offering some insights into the potential coordination modes of the tetrazole and pyridine moieties. However, direct extrapolation of these findings to predict the specific solution-phase behavior of this compound with various metal ions would be speculative.

To rigorously establish the solution-phase coordination chemistry of this compound, systematic studies are required. Such investigations would typically involve:

Spectrophotometric (UV-Vis) Titrations: Changes in the ultraviolet-visible absorption spectrum of the ligand upon incremental addition of a metal ion can be used to determine the stoichiometry of the resulting complexes, often through methods like Job's plot (method of continuous variations) or the mole-ratio method. These titrations can also be used to calculate the formation constants of the complexes.

Nuclear Magnetic Resonance (NMR) Titrations: Monitoring the chemical shifts of the ligand's protons or other NMR-active nuclei upon addition of a metal ion can provide valuable information about the coordination sites and the stoichiometry of the complexes formed in solution.

Without such dedicated experimental studies, any discussion on the solution-phase equilibria and stoichiometry of this compound complexes would lack the necessary empirical data for a scientifically accurate and authoritative account. Therefore, no data tables on stability constants or detailed stoichiometric analyses can be presented at this time. Future research in this area is needed to elucidate the rich and potentially complex solution chemistry of this ligand with various metal centers.

Structural Elucidation and Crystallographic Analysis of 2,4 Bis 2h Tetrazol 5 Yl Pyridine Complexes

Single-Crystal X-ray Diffraction Studies of Metal-2,4-bis(2H-tetrazol-5-yl)pyridine Complexes

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of crystalline materials at an atomic resolution. This technique has been instrumental in characterizing a range of metal complexes incorporating tetrazolylpyridine-based ligands, providing a foundational understanding of their coordination chemistry.

Determination of Molecular Geometry and Bond Parameters

While a specific crystallographic study for 2,4-bis(2H-tetrazol-5-yl)pyridine was not found in the search results, the analysis of the closely related compound, 2-(2H-tetrazol-5-yl)pyridinium chloride, offers valuable insights into the expected molecular geometry. nih.gov In its crystalline form, the pyridinium (B92312) and tetrazole rings are essentially coplanar. nih.gov The protonation of the pyridine (B92270) nitrogen atom is a key feature in the salt. nih.gov

The crystal data for 2-(2H-tetrazol-5-yl)pyridinium chloride is as follows:

Crystal Data
Formula C₆H₆N₅⁺·Cl⁻
Molecular Weight 183.61 g/mol
Crystal System Orthorhombic
Space Group Pnma
a (Å) 16.375(3)
b (Å) 15.313(3)
c (Å) 6.5176(13)
V (ų) 1634.3(5)
Z 8
Radiation Mo Kα
Temperature (K) 298(2)

Table 1: Crystal data for 2-(2H-tetrazol-5-yl)pyridinium chloride. nih.gov

In metal complexes of related bis(azolyl)pyridine ligands, the coordination to the metal center significantly influences the molecular geometry. For instance, in a bis{2-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine}palladium(II) complex, the ligands coordinate in a trans-configuration, resulting in a distorted square-planar geometry around the Pd(II) ion with Pd—N bond lengths of 1.991(2) Å and 2.037(2) Å. nih.gov Similarly, a nickel(II) complex with two tridentate 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)-6-(1H-pyrazol-1-yl)pyridine ligands exhibits a pseudo-octahedral coordination sphere around the central metal ion. researchgate.net The average Ni—N bond distance in this complex is 2.095 Å. researchgate.net An iron(II) complex with a similar tridentate ligand also shows a pseudo-octahedral coordination environment. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The solid-state architecture of tetrazolylpyridine derivatives is dictated by a variety of non-covalent interactions. In the crystal structure of 2-(2H-tetrazol-5-yl)pyridinium chloride, molecules are interconnected through a network of N—H···Cl, C—H···Cl, C—H···N, and N—H···N hydrogen bonds, forming layers parallel to the (001) plane. nih.gov

In more complex systems, such as a nickel(II) complex of a substituted bis(azole)pyridine, intermolecular contacts have been quantified using Hirshfeld surface analysis. researchgate.net This analysis revealed the relative contributions of different interactions to the crystal packing, with H···H contacts being the most significant, followed by C···H/H···C and N···H/H···N interactions. researchgate.net Weak C—H(pz)⋯π(ph) interactions can link neighboring molecules into one-dimensional chains, which are further connected into two-dimensional layers through other weak interactions. researchgate.net

π-π stacking is another crucial interaction that directs the crystal packing. In some structures, pyridine rings of adjacent molecules engage in π-π interactions, leading to the formation of stacked columns. The distance between the centroids of these interacting rings is a key parameter in defining the strength and nature of the stacking.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. By comparing the experimental diffraction pattern of a synthesized compound with known patterns from crystallographic databases or with a pattern calculated from single-crystal X-ray data, one can confirm the identity of the material and detect the presence of any crystalline impurities.

While specific PXRD data for this compound was not found in the provided search results, the general methodology is widely applied in the characterization of related materials. For instance, in the study of copper(II) chloride and bromide complexes with 2-methyl-2H-tetrazol-5-amine, PXRD was used to investigate the structures of the polycrystalline samples. The crystal structure of one of the complexes was solved from powder diffraction data using direct methods, and the structures were refined using the Rietveld method. researchgate.net This demonstrates the utility of PXRD in obtaining detailed structural information even when suitable single crystals are not available.

Conformational Analysis and Torsional Dynamics of Tetrazolylpyridines in Solid State

The conformational flexibility of molecules containing multiple aromatic rings, such as this compound, is a key determinant of their crystal packing and, consequently, their physical properties. The torsion angles between the pyridine and tetrazole rings are of particular interest.

In the case of 2-(2H-tetrazol-5-yl)pyridinium nitrate (B79036), the pyridine and tetrazole rings are nearly coplanar, with a dihedral angle of 8.2(2)° between them. nih.gov In another related structure, bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane, the tetrazole and benzene (B151609) rings are twisted with respect to each other at a dihedral angle of 5.32(18)°. nih.gov

The planarity or non-planarity of the molecule can be influenced by both intramolecular and intermolecular factors. Intramolecular hydrogen bonds, for example, can enforce a more planar conformation. In a palladium(II) complex of a substituted triazolylpyridine, two intramolecular C—H···N hydrogen bonds contribute to the planarity of the cation. nih.gov The conformation of these molecules in the solid state is a result of a delicate balance between the energies of different possible conformations and the stabilizing energies of the intermolecular interactions within the crystal lattice.

Hydrogen Bonding Networks and Supramolecular Connectivity in this compound Structures

Hydrogen bonding plays a paramount role in the supramolecular assembly of nitrogen-containing heterocyclic compounds. The presence of multiple nitrogen atoms in the pyridine and tetrazole rings of this compound makes it an excellent candidate for forming extensive hydrogen-bonded networks.

As observed in the crystal structure of 2-(2H-tetrazol-5-yl)pyridinium chloride, a variety of hydrogen bonds, including N—H···Cl, C—H···Cl, C—H···N, and N—H···N, are responsible for linking the molecular components into a layered structure. nih.gov In the nitrate salt of the same cation, N—H···O hydrogen bonds are the primary interactions linking the ions into helical chains. nih.gov

Rational Design and Construction of Metal Organic Frameworks Mofs and Coordination Polymers Cps Using 2,4 Bis 2h Tetrazol 5 Yl Pyridine

Design Strategies for 2,4-bis(2H-tetrazol-5-yl)pyridine-Based Frameworks

The design of MOFs and CPs using this compound is predicated on the ligand's unique structural features. The pyridine (B92270) ring and the two tetrazole groups offer multiple coordination sites, allowing for the formation of diverse and complex architectures. The nitrogen-rich nature of the tetrazole rings makes them excellent coordinating agents for a variety of metal ions.

Researchers can employ computational modeling to predict the structures and properties of potential frameworks. rsc.org This rational design approach allows for the targeted synthesis of materials with desired characteristics, such as specific pore sizes or high selectivity for certain molecules. rsc.org The versatile coordination modes of tetrazole-based ligands provide significant synthetic possibilities for creating porous metal-tetrazolate architectures. rsc.org The isomerization of these ligands can be controlled during synthesis, leading to different framework structures. rsc.org

The selection of metal ions is a critical aspect of the design process. Different metal ions, with their preferred coordination geometries, will interact with the ligand in distinct ways, leading to frameworks with varying dimensionalities and topologies. For instance, the use of different metal ions can result in frameworks with different channel structures and stabilities. rsc.org

Synthetic Methods for MOF/CP Assembly

The synthesis of MOFs and CPs from this compound and its derivatives typically involves the self-assembly of the ligand with metal salts under specific reaction conditions.

Solvothermal and Hydrothermal Conditions

Solvothermal and hydrothermal methods are the most common techniques for synthesizing these frameworks. rsc.orgresearchgate.net These methods involve heating a mixture of the ligand, a metal salt, and a solvent (or water in the case of hydrothermal synthesis) in a sealed vessel at elevated temperatures. The choice of solvent can significantly influence the resulting framework structure. rsc.org

For example, two new MOFs, {[Zn2(HL)2]·0.5DMF·H2O}n and {[Cd2(HL)2]·1.5H2O}n, were synthesized solvothermally. rsc.org Similarly, hydrothermal reactions of metal salts with 5-(4-pyridyl)tetrazole have yielded both 2D and 3D coordination frameworks. researchgate.net These techniques are advantageous as they can promote the crystallization of otherwise difficult-to-crystallize products and can also facilitate in-situ ligand transformations.

A simple and safe method for the preparation of bis[2-(2H-tetrazol-5-yl)pyridinium] tetrachloridozincate(II) involves the reaction of sodium azide (B81097), pyridine-2-carbonitrile, and ZnCl2 in an aqueous solution. nih.gov

Role of Auxiliary Ligands and Modulators in Framework Formation

The introduction of auxiliary ligands, also known as co-ligands or modulators, is a powerful strategy to control the structure and properties of the resulting MOFs and CPs. These auxiliary ligands can compete with the primary ligand for coordination sites on the metal centers, influencing the final framework topology.

For instance, the use of different aromatic polycarboxylic acids as auxiliary ligands has been shown to create structural diversity in Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks. rsc.org The introduction of these secondary ligands can lead to the formation of frameworks with different dimensionalities and pore structures. rsc.org

Topological Analysis and Network Architectures of Tetrazole MOFs/CPs

The topology of a MOF or CP describes the underlying connectivity of its constituent building blocks (metal nodes and organic linkers). The this compound ligand, with its multiple coordination points, can give rise to a variety of network topologies.

The deconstruction of the framework into its fundamental building units is a common method for topological analysis. berkeley.edu For example, a 3D framework with a 3,6-connected rtl topology was formed from a Cd²⁺ coordination polymer with 4'-(1H-tetrazol-5-yl)-biphenyl-4-carboxylic acid. researchgate.net In other instances, frameworks with a pts topology have been observed, possessing three-directional intersecting channel systems. rsc.org

The structural diversity is further highlighted by the formation of both 2D and 3D frameworks. For example, complexes based on ((1H-tetrazol-5-yl)methyl)pyridine have resulted in both 2D layered structures and complex 3D frameworks with helical chains or trinuclear building units. rsc.org Similarly, the use of a flexible bispyridyl ligand has led to both 2D layers with (4,4) topology and a non-interpenetrating 3D CdSO4 framework. researchgate.net

In-Situ Ligand Formation Mechanisms in Framework Synthesis

In some cases, the organic ligand used to build the MOF or CP is not the one that is initially added to the reaction mixture. Instead, it is formed in-situ under the reaction conditions through chemical transformations. This can be a powerful tool for discovering new ligands and, consequently, new framework structures.

A notable example is the Dimroth rearrangement, where an initial ligand, 5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid (H2ATBDC), rearranges to form a new ligand, 5-[(2H-tetrazol-5-yl)amino]isophthalic acid (H3L), which then participates in the construction of the final MOF. rsc.orgresearchgate.net This in-situ ligand formation is a feasible method to introduce distinct organic ligands and can suppress competitive reactions. researchgate.net It has been shown to be a valuable strategy for the discovery of new MOFs. scispace.com

Hydrothermal synthesis through in-situ tetrazole formation has been used to create a variety of transition metal coordination complexes with diverse structures, including 2D and 3D frameworks. rsc.org

Pore Engineering and Functionalization of this compound MOFs/CPs

Pore engineering involves the modification of the size, shape, and chemical environment of the pores within a MOF. This can be achieved through various strategies, including the use of different-sized ligands, the introduction of functional groups, or post-synthetic modification.

The functionalization of MOFs can be achieved either before or after the framework is synthesized. bohrium.com Presynthetic functionalization involves using a ligand that already contains the desired functional groups. Post-synthetic modification, on the other hand, involves chemically modifying the framework after it has been assembled. bohrium.com

Advanced Spectroscopic and Spectrochemical Characterization of 2,4 Bis 2h Tetrazol 5 Yl Pyridine and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,4-bis(2H-tetrazol-5-yl)pyridine and for investigating the tautomerism inherent to the tetrazole rings. ipb.ptresearchgate.net Both ¹H and ¹³C NMR provide critical data on the chemical environment of the constituent atoms.

In ¹H NMR spectra of related pyridyl-tetrazole compounds, the protons of the pyridine (B92270) ring typically appear as distinct multiplets in the aromatic region of the spectrum. growingscience.comresearchgate.net The chemical shifts and coupling constants of these protons are sensitive to the electronic effects of the tetrazole substituents and can be influenced by the formation of coordination complexes. For instance, in a study of 2-(5-phenyl-2H-tetrazol-2-yl)pyridine, the pyridyl protons were observed in the ¹H NMR spectrum, and their structural identity was confirmed alongside other techniques. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.orgrsc.org The carbon atoms of the pyridine and tetrazole rings resonate at characteristic chemical shifts. The chemical shift of the tetrazole carbon is particularly informative for understanding the electronic structure and tautomeric form. The existence of tautomerism in tetrazole-containing compounds, which can be studied by NMR, plays a significant role in their stability and reactivity. researchgate.net Advanced 2D NMR techniques, such as COSY and NOESY, can be employed to establish through-bond and through-space correlations, respectively, which are invaluable for unambiguous assignment of resonances and for determining the stereochemistry of complex assemblies. ipb.pt

The table below summarizes typical NMR data for related pyridyl-tetrazole compounds.

Nucleus Compound Type Typical Chemical Shift Range (ppm) Reference
¹HPyridyl Protons7.0 - 9.5 growingscience.comrsc.org
¹³CPyridyl Carbons110 - 155 growingscience.comrsc.org
¹³CTetrazole Carbon~150 - 165 growingscience.comrsc.org

This table presents generalized data based on similar structures. Specific values for this compound may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of this compound and its complexes. nih.govaps.orgnih.gov These methods provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of bonding within the molecule.

The IR spectrum of pyridine-containing compounds is characterized by a series of bands corresponding to C-H, C=C, and C=N stretching and bending vibrations. aps.orgmdpi.com The introduction of tetrazole rings introduces additional vibrational modes associated with the N-N and C-N bonds of the heterocycle. The positions and intensities of these bands can shift upon coordination to a metal center, providing evidence of ligand-metal bond formation. researchgate.net For example, shifts in the vibrational frequencies of the pyridine ring can indicate its coordination to a metal ion. researchgate.net

Raman spectroscopy offers a parallel view of the vibrational landscape. aps.org Due to different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for studying the symmetric vibrations of the molecule. In studies of pyridine under high pressure, Raman spectroscopy has been instrumental in identifying phase transitions by monitoring changes in lattice and internal vibrational modes. aps.org

Key vibrational modes for this compound and its derivatives include:

Pyridine ring stretching: ~1400-1600 cm⁻¹

Tetrazole ring stretching: ~1200-1500 cm⁻¹

C-H stretching (aromatic): ~3000-3100 cm⁻¹

Metal-ligand vibrations (in complexes): Typically in the far-IR region (< 400 cm⁻¹) mdpi.com

The following table provides a general overview of expected vibrational frequencies.

Vibrational Mode Technique Approximate Frequency (cm⁻¹) Reference
Pyridine Ring BreathingRaman~990 - 1030 aps.org
Tetrazole Ring VibrationsIR/Raman~1000 - 1400 rsc.org
C-H Aromatic StretchingIR/Raman~3000 - 3150 researchgate.net
Metal-Nitrogen StretchingIR/Raman< 400 mdpi.com

Note: These are approximate ranges and can be influenced by the specific molecular environment and complex formation.

Electronic Absorption (UV-Vis) and Emission Spectroscopy of this compound Complexes

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure and photophysical properties of this compound and its coordination complexes. researchgate.netresearchgate.net These techniques probe the transitions between electronic energy levels within the molecule.

The UV-Vis absorption spectrum of pyridyl-tetrazole compounds typically exhibits intense bands in the ultraviolet region, arising from π→π* transitions within the aromatic pyridine and tetrazole rings. researchgate.netmorressier.com The position and intensity of these bands can be modulated by the solvent polarity and by the introduction of substituents. rsc.org Upon coordination to a metal ion, new absorption bands may appear, often in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.netrsc.org The nature of the metal and the coordination geometry significantly influence the energy of these charge transfer bands. researchgate.net

Some complexes of this compound may exhibit fluorescence. nih.gov The emission spectrum provides information about the excited state properties of the molecule. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield are important parameters that characterize the emission process. The emission properties can be tuned by altering the ligand structure or the metal center. researchgate.net

The table below highlights the types of electronic transitions observed in similar systems.

Transition Type Wavelength Range Description Reference
π → πUV region (< 350 nm)Intra-ligand transitions within the pyridine and tetrazole rings. researchgate.netmdpi.com
n → πUV regionTransitions involving non-bonding electrons on nitrogen atoms. researchgate.net
MLCT/LMCTUV-Visible regionCharge transfer between the metal center and the ligand in coordination complexes. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular and Oligomeric Species Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying the composition of its oligomeric and coordination complexes. researchgate.net Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing these types of compounds.

In ESI-MS, the molecule is ionized, typically by protonation to form [M+H]⁺, allowing for the determination of its exact mass with high accuracy. researchgate.net This information is crucial for confirming the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further validating its structure. researchgate.net

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the ionized molecule. lifesciencesite.com By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain insights into the connectivity of the molecule. For tetrazole-containing compounds, characteristic fragmentation pathways often involve the loss of dinitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.com When analyzing coordination complexes, mass spectrometry can reveal the stoichiometry of the metal-ligand assembly and provide evidence for the formation of polynuclear species.

X-ray Absorption Spectroscopy (XAS) for Metal Center Electronic States in Coordination Complexes

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of the metal center in coordination complexes of this compound. nih.govnih.gov XAS is particularly valuable for studying samples in various states, including crystalline solids, solutions, and amorphous materials. mdpi.com

The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The pre-edge and edge regions of the spectrum are sensitive to the oxidation state and coordination geometry of the absorbing metal atom. nih.govejournal.by By comparing the XANES spectrum of an unknown complex to those of well-characterized model compounds, it is possible to determine the oxidation state of the metal. The shape and intensity of pre-edge features can provide information about the coordination number and symmetry of the metal site. nih.gov

EXAFS: The region above the absorption edge contains information about the local environment of the absorbing atom, including the number, type, and distance of neighboring atoms. nih.gov Analysis of the EXAFS data can provide precise metal-ligand bond lengths. ejournal.by

For complexes of this compound, XAS can be used to:

Determine the oxidation state of the coordinated metal ion.

Characterize the coordination geometry (e.g., octahedral, tetrahedral).

Measure the bond distances between the metal and the nitrogen atoms of the pyridine and tetrazole ligands.

Thermal Analysis Techniques for Decomposition Pathways (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of this compound and its assemblies. rsc.orgmaxapress.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This allows for the determination of decomposition temperatures and the identification of mass loss events, such as the loss of solvent molecules or the decomposition of the ligand. nih.govrsc.org For nitrogen-rich compounds like tetrazoles, TGA can reveal a multi-step decomposition process. energetic-materials.org.cn

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify phase transitions (e.g., melting) and exothermic or endothermic decomposition processes. maxapress.com The combination of TGA and DSC provides a comprehensive picture of the thermal behavior of the compound.

In the context of this compound and its complexes, thermal analysis can be used to:

Determine the thermal stability range of the compounds.

Identify the temperatures at which decomposition begins.

Characterize the energetics of decomposition (exothermic or endothermic).

Propose decomposition pathways based on mass loss steps. rsc.orgmaxapress.com

For instance, the thermal decomposition of related bis-tetrazole compounds has been shown to proceed through the opening of the tetrazole ring, followed by the release of gaseous products such as dinitrogen (N₂), hydrogen cyanide (HCN), and hydrazoic acid (HN₃). rsc.orgenergetic-materials.org.cn

The following table summarizes the information obtained from thermal analysis techniques.

Technique Information Provided Relevance to this compound Reference
TGAMass loss as a function of temperatureDetermines decomposition temperatures and stoichiometry of decomposition products. nih.govrsc.orgenergetic-materials.org.cn
DSCHeat flow as a function of temperatureIdentifies melting points, phase transitions, and whether decomposition is exothermic or endothermic. rsc.orgmaxapress.com

Computational and Theoretical Investigations of 2,4 Bis 2h Tetrazol 5 Yl Pyridine Chemistry

Quantum Chemical Calculations (DFT, ab initio) for Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the molecular and electronic structure of 2,4-bis(2H-tetrazol-5-yl)pyridine and its derivatives. These computational tools allow for the optimization of molecular geometries and the determination of various electronic properties. nih.govmdpi.com

For instance, DFT calculations at the B3LYP level of theory are commonly employed to determine optimized structural parameters such as bond lengths and angles. researchgate.netdoaj.org These calculations have revealed that the pyridine (B92270) and tetrazole rings in related structures are often not coplanar. In one example, the tetrazole ring was found to be oriented at a dihedral angle of 5.32 (18)° with respect to a benzene (B151609) ring. nih.gov The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also a key output of these calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important as they provide insights into the molecule's reactivity and electronic transitions.

Computational MethodBasis SetApplicationKey Findings
DFT (B3LYP)6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic propertiesProvides good agreement with experimental data for molecular structure and spectra. researchgate.net
ab initio (MP2)6-31G(d,p)Detailed structural analysisCan reveal subtle conformational details and intramolecular interactions. nih.gov
DFT (PBE0)aug-cc-pVDZCrystal structure predictionUsed in combination with force fields to predict stable crystal packing. chemrxiv.org

Modeling of Tautomeric Equilibria and Isomerism in Tetrazolylpyridines

Tautomerism is a significant phenomenon in tetrazole-containing compounds, and computational modeling is a powerful tool for investigating the relative stabilities of different tautomers. nih.gov For tetrazolylpyridines, the position of the proton on the tetrazole ring can vary, leading to different isomers. Theoretical studies, often using DFT methods like B3LYP and M06-2X, can predict the relative energies of these tautomers in both the gas phase and in solution, which is often modeled using a polarizable continuum model (PCM). d-nb.inforesearchgate.net These calculations help in understanding which tautomeric form is most likely to be present under specific conditions, a crucial piece of information for predicting reactivity and biological activity. The fusion of the pyridine ring can influence the tautomeric equilibrium, and computational models can dissect the electronic and steric factors that govern this preference. d-nb.info

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound. By calculating theoretical spectra, researchers can corroborate experimental findings and assign specific spectral features to molecular vibrations or electronic transitions.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For example, in a study of a pyridine derivative, the calculated ¹³C NMR spectrum showed distinct signals for the C≡N groups, helping to confirm the molecular structure. nih.gov

IR Spectroscopy: The vibrational frequencies calculated using DFT methods can be compared with experimental FT-IR spectra. researchgate.netsjpas.com For instance, the disappearance of a calculated S-H stretching vibration upon coordination to a metal ion provides strong evidence for the mode of binding. sjpas.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra. These calculations can help to assign the observed absorption bands to specific electronic transitions within the molecule.

Computational Studies on Coordination Energetics and Metal-Ligand Binding

The tetrazole and pyridine moieties in this compound make it an excellent ligand for coordinating with metal ions. Computational studies are employed to investigate the energetics of these coordination complexes and the nature of the metal-ligand bond. rsc.orgnih.gov DFT calculations can be used to determine the binding energies of the ligand to various metal centers, providing insights into the stability of the resulting coordination polymers. nih.gov These studies can also elucidate the preferred coordination modes of the ligand. For example, in lanthanide complexes with a bis(tetrazole) ligand, X-ray crystallography revealed different bonding modes depending on the size of the lanthanide ion, a finding that can be rationalized through computational analysis of the coordination energetics. researchgate.net

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

While not explicitly detailed in the provided search results for this compound itself, molecular dynamics (MD) simulations are a powerful tool for predicting how molecules self-assemble into larger supramolecular structures. For related systems, MD simulations could be used to understand the formation of coordination polymers and other complex architectures. These simulations model the movement of atoms and molecules over time, providing insights into the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the assembly process. researchgate.net

Prediction of Energetic Properties and Stability Parameters for High Energy Density Material Applications

The high nitrogen content of tetrazole-based compounds like this compound makes them candidates for high-energy-density materials (HEDMs). nih.govrsc.org Computational methods are crucial for predicting the energetic properties and stability of these materials before attempting their synthesis, which can be hazardous.

DFT calculations are used to determine the gas-phase heat of formation (ΔHf,gas), a key parameter in assessing the energetic potential of a compound. nih.gov Isodesmic reactions, which involve hypothetical reactions where the number and types of bonds are conserved, are often employed to improve the accuracy of these calculations. nih.gov The solid-phase heat of formation can then be estimated from the gas-phase value.

Other important parameters that can be calculated include:

Detonation Velocity (D) and Detonation Pressure (P): These are often calculated using empirical formulas like the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation. nih.govnih.gov

Thermal Stability: Bond dissociation energies (BDEs) can be calculated to identify the weakest bond in the molecule, providing an indication of its thermal stability. nih.gov

Impact Sensitivity: While more challenging to predict computationally, correlations between molecular properties and impact sensitivity are being explored.

Calculated Energetic Properties of Representative High-Energy-Density Materials
CompoundHeat of Formation (kJ mol⁻¹)Detonation Velocity (km s⁻¹)Detonation Pressure (GPa)Reference
Designed Tetrazine Derivative A747.0 - 1639.1 (solid-phase)7.02 - 12.1819.8 - 75.1 nih.gov
Designed Tetrazine Derivative B525.1 - 1013.3 (solid-phase)-- nih.gov
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)-9.017- rsc.org
H3NANP-5T-8.84633.2 rsc.org
Hydrazinium salt of H3NANP-5T (13)-9.41434.5 rsc.org

These computational predictions are invaluable for the rational design of new energetic materials with improved performance and safety characteristics. rsc.orgnih.gov

Research Applications and Functional Materials Development with 2,4 Bis 2h Tetrazol 5 Yl Pyridine

Catalytic Applications of Metal-2,4-bis(2H-tetrazol-5-yl)pyridine Complexes

While direct catalytic applications of metal complexes featuring the 2,4-bis(2H-tetrazol-5-yl)pyridine ligand are an emerging field of study, the structural characteristics of this ligand suggest significant potential. Coordination complexes and metal-organic frameworks (MOFs) built from nitrogen-rich heterocyclic ligands are increasingly recognized for their catalytic prowess.

Metal-organic frameworks, which can serve as robust heterogeneous catalysts, often derive their activity from a combination of Lewis acidic metal sites and Lewis basic sites on the organic linkers. acs.orgnih.gov The this compound ligand is an exemplary candidate for constructing such bifunctional catalysts. The metal ions coordinated to the ligand can act as Lewis acid centers, while the numerous uncoordinated nitrogen atoms on the pyridine (B92270) and tetrazole rings can function as Lewis base sites. nih.govresearchgate.net This dual functionality is highly desirable for tandem and one-pot reactions. acs.org

Studies on related systems underscore this potential. For instance, Co(II) and Ni(II) complexes based on a functionalized tetrazole-carboxylate ligand have demonstrated catalytic activity in the oxidative coupling of 2,6-di-tert-butylphenol (B90309) (DBP). scielo.br Similarly, zinc complexes incorporating 2,6-di(pyrazolyl)pyridine ligands have shown activity in the oxidation of cyclohexane. rsc.org These examples suggest that complexes of this compound could be effective catalysts for a variety of organic transformations, including oxidation reactions. The ability to create well-defined, isolated active sites within a porous MOF structure can lead to superior performance compared to homogeneous counterparts by enhancing stability and allowing for catalyst recycling. nih.gov

The proposed catalytic mechanism in bifunctional MOFs based on ligands like this compound involves the synergistic action of the metal centers and the organic linker. In a typical cycle, the Lewis acidic metal site could activate a substrate (e.g., an aldehyde carbonyl group), making it more susceptible to nucleophilic attack. nih.gov Simultaneously, the Lewis basic nitrogen sites on the ligand can facilitate other steps, such as proton abstraction or activation of a second reagent. nih.gov

For example, in a tandem deacetalization-Knoevenagel condensation, a Brønsted acidic site on a MOF could catalyze the first step, while a basic amine group on the linker facilitates the subsequent condensation. acs.org In a similar vein, a MOF constructed with this compound could utilize its metal nodes and nitrogen-rich linkers to catalyze multi-step reactions within its pores. The well-defined structure of MOFs allows for detailed investigation of these structure-property relationships, which is crucial for understanding and optimizing catalytic performance. nih.gov

Gas Adsorption and Separation in this compound-Based MOFs

The selective capture of gases like carbon dioxide is a critical technological challenge, and porous materials like metal-organic frameworks (MOFs) are leading candidates for this application. The chemical and structural tunability of MOFs allows for the precise engineering of pore environments to target specific gas molecules. rsc.org

MOFs constructed from nitrogen-rich ligands are particularly effective for CO₂ capture. The high density of nucleophilic nitrogen atoms on the pore surfaces can create strong dipole-quadrupole interactions with CO₂ molecules, leading to high adsorption selectivity over less polar gases like N₂ and CH₄. rsc.orgresearchgate.net The this compound ligand, with its ten nitrogen atoms, is an ideal building block for such materials.

While specific adsorption data for MOFs based on this compound are not yet widely reported, studies on analogous tetrazole-based frameworks demonstrate the principle. For example, a tetrazolate zeolite-like framework named UTSA-49a shows high ideal adsorbed solution theory (IAST) selectivity for CO₂ over both CH₄ and N₂. researchgate.net This high selectivity is attributed to the synergistic effect of the pore size and the presence of uncoordinated tetrazolate nitrogen atoms lining the pores. researchgate.net MOFs built with this compound would be expected to exhibit similar or enhanced properties due to the high concentration of Lewis basic nitrogen sites.

Table 1: Representative IAST Selectivity for CO₂ in a Tetrazolate Zeolite-Like Framework (UTSA-49a) at 298 K. This table illustrates the potential performance of MOFs based on N-rich tetrazole ligands.

Gas MixtureComposition (CO₂/Other)Predicted SelectivityReference
CO₂/CH₄50:5033.7 researchgate.net
CO₂/N₂10:9090.5 researchgate.net
15:8593.5 researchgate.net
20:8095.8 researchgate.net

The effectiveness of a MOF for gas storage and separation is critically dependent on its porosity, specifically its surface area and pore volume. rsc.orgresearchgate.net These properties can be engineered by carefully selecting the organic linkers and synthesis conditions. The use of longer or more rigid ligands generally leads to larger pores and higher surface areas. researchgate.net

For ligands like this compound, the coordination mode with the metal center can significantly influence the final framework structure and its porosity. The multiple nitrogen donors can bridge metal centers in various ways, leading to diverse network topologies, from 1D chains to complex 3D frameworks with interconnected channels. rsc.org The choice of metal ion and reaction solvents can also direct the self-assembly process, yielding structures with different pore sizes and dimensionalities, which in turn dictates their gas adsorption characteristics. rsc.org The quality and surface area of a MOF can be influenced by factors such as the synthesis route (e.g., solvothermal, microwave-assisted), precursor concentration, and solvent polarity. researchgate.net

Luminescent Materials and Photophysical Applications of Metal-2,4-bis(2H-tetrazol-5-yl)pyridine Complexes

Metal complexes incorporating pyridyl-tetrazole ligands are of great interest for the development of luminescent materials, with potential applications in light-emitting diodes (LEDs), sensors, and photocatalysis. asianpubs.orgresearchgate.net The combination of π-conjugated heterocyclic systems with heavy metal ions can lead to highly efficient phosphorescent materials.

A notable example is a neutral bis(phosphine) copper(I) complex, [CuI(L2)(PPh3)2], synthesized using 2,4-di(1H-tetrazol-5-yl)pyridine (referred to as HL2 in the study). This complex exhibits bright yellow luminescence in the solid state at room temperature. The high photoluminescence quantum yield (PLQY) indicates that it is a very efficient emitter. The excellent performance of this complex was demonstrated by its incorporation into an organic light-emitting diode (OLED), which exhibited high external quantum efficiency (EQE) and current efficiency. The combination of the nitrogen-rich this compound ligand, which participates in the emissive excited state, and the ancillary phosphine (B1218219) ligands, which provide a suitable coordination environment for the Cu(I) center, is crucial for achieving these impressive photophysical properties. nih.gov

Table 2: Photophysical and Device Performance Data for a Luminescent Copper(I) Complex of this compound.

ComplexEmission λmax (nm) [Solid State]PLQY (%) [Solid State]OLED Max EQE (%)Reference
[CuI(L2)(PPh3)2]565Not specified, but described as "strong"15.2

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2,4-bis(2H-tetrazol-5-yl)pyridine?

The synthesis typically involves multi-step reactions starting with pyridine derivatives functionalized with nitrile groups, followed by cyclization with sodium azide or ammonium chloride under acidic conditions. Characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm tetrazole ring formation (C=N and N–H stretches at ~1600 cm⁻¹ and ~3400 cm⁻¹, respectively). Powder X-ray diffraction (PXRD) verifies crystallinity, while thermogravimetric analysis (TGA) assesses thermal stability, showing decomposition stages above 300°C . Elemental analysis and single-crystal X-ray diffraction (SCXRD) are critical for purity and structural confirmation, with SHELXL or OLEX2 used for refinement .

Q. How can X-ray crystallography resolve the coordination geometry of this compound in metal complexes?

SCXRD is the gold standard. After synthesizing the metal complex, data collection at low temperatures (e.g., 100 K) minimizes disorder. Use OLEX2 for structure solution (via charge-flipping or dual-space methods) and SHELXL for refinement. Key parameters include bond lengths (e.g., Zn–N distances ~2.0–2.2 Å in Zn(II) complexes) and angles to confirm octahedral or tetrahedral geometries. Hydrogen-bonding networks between tetrazole N–H and pyridine moieties should be analyzed to understand supramolecular packing .

Advanced Research Questions

Q. How does this compound enhance the porosity and stability of metal-organic frameworks (MOFs)?

The ligand’s rigid pyridine core and flexible tetrazole arms allow for diverse coordination modes (e.g., μ₂ or μ₃ bridging), creating stable frameworks. For example, in Zn(II)-based MOFs, the ligand forms 2D layers with interpenetrated channels, as confirmed by surface area analysis (BET: ~500–800 m²/g). Stability under humid conditions is attributed to strong metal–tetrazole bonds and π-π stacking between pyridine rings. Compare PXRD patterns before/after solvent activation to assess framework integrity .

Q. What strategies address discrepancies in crystallographic data refinement for complexes containing this compound?

Common issues include disordered solvent molecules or ligand flexibility. In SHELXL, apply "ISOR" or "DELU" restraints to mitigate thermal motion artifacts. For severe disorder, split the ligand into two parts (e.g., pyridine and tetrazole) with occupancy factors refined separately. Validate results using the R-factor convergence (<5% difference between R₁ and wR₂) and check the Hirshfeld surface for unreasonable contacts .

Q. How can computational methods complement experimental studies on the ligand’s electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) and charge distribution. Compare calculated IR spectra with experimental data to assign vibrational modes. Molecular docking studies (e.g., AutoDock Vina) can explore potential biological interactions, though current evidence focuses on structural applications over bioactivity .

Methodological Challenges and Contradictions

Q. Why do TGA profiles of MOFs using this ligand sometimes show unexpected mass-loss steps?

Discrepancies may arise from residual solvents trapped in pores or ligand decomposition pathways. For example, a mass loss at ~150°C could indicate bound water, while steps above 400°C suggest ligand pyrolysis. Use coupled TGA-MS to identify evolved gases (e.g., CO₂ from carboxylate byproducts) and correlate with PXRD to confirm framework collapse .

Q. How do conflicting reports on ligand conformation (e.g., planar vs. twisted) impact MOF design?

Conformational flexibility affects pore size and accessibility. In {[Zn(DTPP)(H₂O)₂]·H₂O}ₙ, the ligand adopts a twisted geometry, reducing interpenetration but limiting gas uptake. Contrast this with rigid analogues (e.g., biphenyl-based MOFs) to optimize surface area. Variable-temperature SCXRD or solid-state NMR can probe dynamic behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.